![molecular formula C20H14S2 B011251 [1,1'-Binaphthalene]-2,2'-dithiol CAS No. 102555-71-5](/img/structure/B11251.png)
[1,1'-Binaphthalene]-2,2'-dithiol
概要
説明
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, and stability. These properties can be determined through various experimental techniques .科学的研究の応用
Electrochemical Synthesis
The electrochemical synthesis of 1,1′-Binaphthalene derivatives, such as BINAMs, is a significant application. This process involves the anodic dehydrogenative homocoupling of 2-naphthylamines, providing a sustainable and green approach to synthesis . The method yields up to 98% with good current efficiency and hydrogen as the sole byproduct . This technique is valuable in creating building blocks for transition-metal ligands and organocatalysts, as well as chiroptical materials for fluorescence sensing .
Chiral Microenvironment Creation
1,1′-Binaphthalene derivatives are used to create unique chiral microenvironments, which are crucial in asymmetric synthesis and catalysis . The enantioselective synthesis of binaphthalene-based ligands, such as [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane), demonstrates the potential of these compounds in modern asymmetric synthesis . The X-ray structure analysis of these ligands shows the creation of a chiral microenvironment, which can be further explored for applications in pharmaceuticals and agrochemicals .
Supramolecular Chirality Modulation
The modulation of chirality in supramolecular systems is another application area. 1,1′-Binaphthalene derivatives can interact with chiral diamines to form complexes that exhibit circular dichroism responses . This property is essential for chiral optical sensing and has implications in molecular recognition, asymmetric catalysis, chiroptical devices, and medicines .
Green Chemistry
1,1′-Binaphthalene derivatives are part of the green chemistry movement, which aims to reduce or eliminate the use and generation of hazardous substances . The electrochemical synthesis method mentioned earlier is a prime example of this, as it avoids the use of toxic waste and promotes high atom economy .
Pharmaceutical Research
In pharmaceutical research, 1,1′-Binaphthalene derivatives are used as intermediates in the synthesis of various drugs. Their rigid C2 symmetrical structures and inherent chiral induction abilities make them suitable for creating enantiomerically pure compounds, which are often required for drug efficacy .
Material Science
The tunable structures of 1,1′-Binaphthalene derivatives make them valuable in material science. By systematically modifying the binaphthyl backbone, researchers can create materials with specific properties for use in various applications, including electronics and nanotechnology .
Catalysis
1,1′-Binaphthalene derivatives serve as ligands in catalytic reactions. They provide a chiral environment that can significantly influence the outcome of the reaction, making them useful in asymmetric catalysis .
Chemical Sensing
Due to their ability to form complexes with other molecules, 1,1′-Binaphthalene derivatives can be used in chemical sensing. They can detect the presence of specific molecules based on changes in their optical properties, which is useful in environmental monitoring and diagnostics .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(2-sulfanylnaphthalen-1-yl)naphthalene-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTIXYILPGIIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347736 | |
| Record name | [1,1'-Binaphthalene]-2,2'-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Binaphthalene]-2,2'-dithiol | |
CAS RN |
102555-71-5 | |
| Record name | [1,1'-Binaphthalene]-2,2'-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for [1,1'-Binaphthalene]-2,2'-dithiol?
A1: [1,1'-Binaphthalene]-2,2'-dithiol has the molecular formula C20H14S2 and a molecular weight of 318.45 g/mol []. Key spectroscopic data includes characteristic peaks in 1H NMR and 13C NMR spectra, as well as distinct absorption bands in IR spectra, particularly those associated with the S-H and aromatic functionalities [].
Q2: How stable is [1,1'-Binaphthalene]-2,2'-dithiol? What are the storage recommendations?
A2: [1,1'-Binaphthalene]-2,2'-dithiol is susceptible to oxidation, forming the corresponding disulfide []. To prevent oxidation, storage under an inert atmosphere is crucial [].
Q3: What makes [1,1'-Binaphthalene]-2,2'-dithiol a valuable chiral building block?
A3: [1,1'-Binaphthalene]-2,2'-dithiol exists as atropisomers due to restricted rotation around the binaphthyl bond []. This inherent chirality, coupled with the reactivity of the thiol groups, makes it a versatile building block for chiral ligands, auxiliaries, and catalysts [, , , ].
Q4: How is [1,1'-Binaphthalene]-2,2'-dithiol used in asymmetric synthesis?
A4: [1,1'-Binaphthalene]-2,2'-dithiol and its derivatives have been employed as chiral ligands in various asymmetric transformations. For instance, rhodium(I) complexes incorporating BINAS derivatives exhibit high regioselectivity in the hydroformylation of styrene []. Additionally, BINAS-derived ketene dithioacetal S-oxides undergo diastereoselective Diels-Alder reactions with cyclopentadiene [, ].
Q5: Can [1,1'-Binaphthalene]-2,2'-dithiol be used for chiral recognition?
A5: Yes, self-assembled monolayers (SAMs) of [1,1'-Binaphthalene]-2,2'-dithiol on gold surfaces exhibit chiral discrimination. For example, they demonstrate enantioselective adsorption of phenylalanine [] and thalidomide enantiomers []. This property holds potential for applications in chiral separation and sensing.
Q6: How do the sulfur atoms in [1,1'-Binaphthalene]-2,2'-dithiol contribute to its catalytic activity?
A7: The sulfur atoms in [1,1'-Binaphthalene]-2,2'-dithiol act as strong coordinating sites for transition metals [, ]. This coordination forms the basis for its use as a ligand in various metal-catalyzed reactions, influencing the catalyst's activity, selectivity, and stability [].
Q7: How has computational chemistry been used to study [1,1'-Binaphthalene]-2,2'-dithiol and its derivatives?
A8: Computational techniques like DFT calculations are valuable tools to investigate the structural and electronic properties of [1,1'-Binaphthalene]-2,2'-dithiol and its metal complexes [, ]. These methods provide insights into the origin of chirality, electronic transitions responsible for photoluminescence, and the influence of ligand structure on these properties in metal clusters [].
Q8: What methods are available for the preparation of enantiomerically pure [1,1'-Binaphthalene]-2,2'-dithiol?
A8: Several methods exist for the preparation of enantiomerically pure [1,1'-Binaphthalene]-2,2'-dithiol. These include:
- Resolution of the dithiol or its precursors using chiral resolving agents [, , , ].
- Asymmetric synthesis starting from enantiomerically pure BINOL [, , ].
- Enantioselective oxidation of the corresponding thioethers followed by transformations to yield the desired dithiol [, , ].
Q9: Does [1,1'-Binaphthalene]-2,2'-dithiol have applications in materials science?
A10: The incorporation of [1,1'-Binaphthalene]-2,2'-dithiol as a chiral ligand in the synthesis of gold nanoclusters can impact their photoluminescent properties []. This opens avenues for the development of new materials with tailored optical properties for applications in areas such as sensing, imaging, and optoelectronics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




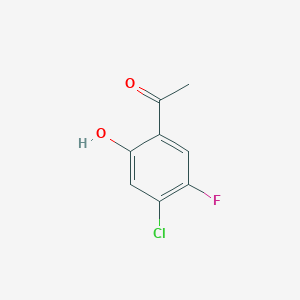
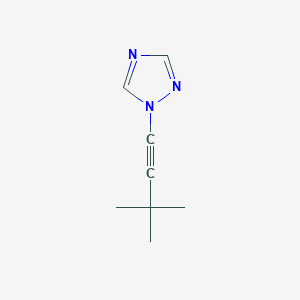

![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
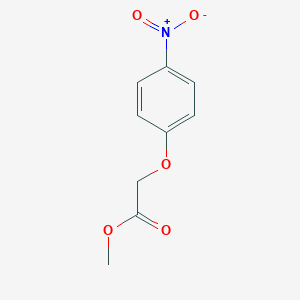
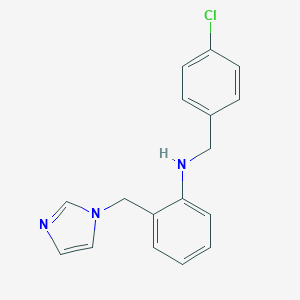
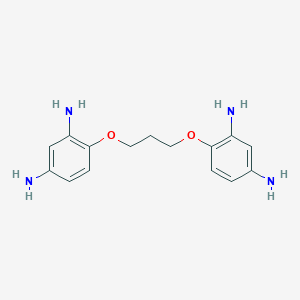

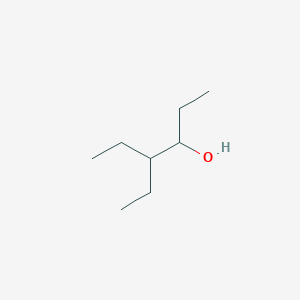

![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
